D-ALA-2-LEUCINE ENKEPHALINAMIDE ACETATE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-ALA-2-LEUCINE ENKEPHALINAMIDE ACETATE typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection and coupling: The amino group of the attached amino acid is deprotected, and the next amino acid is coupled using reagents like HBTU or DIC.
Repetition: Steps 1 and 2 are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The peptide is cleaved from the resin and purified using techniques like HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification systems are employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
D-ALA-2-LEUCINE ENKEPHALINAMIDE ACETATE can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized under specific conditions.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tyrosine can lead to the formation of dityrosine .
Scientific Research Applications
D-ALA-2-LEUCINE ENKEPHALINAMIDE ACETATE has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating pain and other physiological processes through its interaction with opioid receptors.
Medicine: Explored for its potential therapeutic effects in pain management and neuroprotection.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods
Mechanism of Action
D-ALA-2-LEUCINE ENKEPHALINAMIDE ACETATE exerts its effects by binding to delta opioid receptors (DORs). This binding activates the receptor and triggers downstream signaling pathways, including the AMPK/mTOR/ULK1 signaling pathway. This activation leads to various physiological effects, such as neuroprotection and modulation of pain .
Comparison with Similar Compounds
Similar Compounds
Leucine Enkephalin: A naturally occurring peptide with a similar structure but shorter duration of action.
Methionine Enkephalinamide: Another synthetic analog with different amino acid substitutions.
D-Ala2, D-Leu5-Enkephalin: A closely related compound with similar properties but different amino acid sequence
Uniqueness
D-ALA-2-LEUCINE ENKEPHALINAMIDE ACETATE is unique due to its enhanced stability and resistance to enzymatic degradation, making it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
100929-55-3 |
---|---|
Molecular Formula |
C31H44N6O8 |
Molecular Weight |
628.727 |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C29H40N6O6.C2H4O2/c1-17(2)13-23(26(31)38)35-29(41)24(15-19-7-5-4-6-8-19)34-25(37)16-32-27(39)18(3)33-28(40)22(30)14-20-9-11-21(36)12-10-20;1-2(3)4/h4-12,17-18,22-24,36H,13-16,30H2,1-3H3,(H2,31,38)(H,32,39)(H,33,40)(H,34,37)(H,35,41);1H3,(H,3,4)/t18-,22+,23+,24+;/m1./s1 |
InChI Key |
CQOMFFDBVNJVDP-KBUZRCILSA-N |
SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O |
Origin of Product |
United States |
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